Journal Name:Silicon
Journal ISSN:1876-990X
IF:2.941
Journal Website:http://link.springer.com/journal/12633
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:319
Publishing Cycle:
OA or Not:Not
Contents list
Silicon ( IF 2.941 ) Pub Date: , DOI: 10.1039/C9QO90098E
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Silicon ( IF 2.941 ) Pub Date: , DOI: 10.1039/C9QO90104C
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Silicon ( IF 2.941 ) Pub Date: 2021-03-23 , DOI: 10.1039/D1QO90025K
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Chemical synthesis and biological evaluation of penta- to octa- saccharide fragments of Vi polysaccharide from Salmonella typhi†
Silicon ( IF 2.941 ) Pub Date: 2018-06-07 , DOI: 10.1039/C8QO00471D
Vi antigen is the capsular polysaccharide of Salmonella typhi, which can cause typhoid fever. With the increasing threat of antiboitic resistance, vaccination against Salmonella typhi is a preferred way to prevent this disease. Chemical synthesis of fragments of Vi antigen is in urgent need for the development of structure-homogeneous and quality-controlled oligosaccharide vaccines. However, it is extremely challenging to synthesize large oligosaccharide fragments of Vi antigen owing to the exclusive α-1,4-linkage of polyaminogalacturonates. Herein, a series of Vi oligosaccharides ranging from pentamer to octamer were efficiently prepared using 2,3-N,O-oxazolidinone protected glycosides as building blocks based on the preactivation protocol. The heptasaccharide and octasaccharide fragments were synthesized for the first time. The competitive ELISA evaluation suggested that the hexasaccharide might be the minimum epitope of Vi antigen, which provides a significant guidance for the future development of Vi oligosaccharide vaccines.
Detail
Chemical synthesis of quillaic acid, the aglycone of QS-21†
Silicon ( IF 2.941 ) Pub Date: 2020-12-16 , DOI: 10.1039/D0QO01356K
With the easily available protoescigenin as a starting material, a protocol to chemically synthesize quillaic acid was established. Benefiting from the scalability of each step comprising the novel protocol, the route featured robustness. Moreover, the devised protocol also exhibited outstanding flexibility, and other scarce and difficult-to-access oleanane-type aglycones, such as echinocystic acid, acacic acid lactone, as well as analogues derived from the D/E-ring rearrangement, C16,21 intramolecular etherification, and E-ring modification with C-substituents, could be conveniently accessed by sharing the common intermediates with quillaic acid.
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Convenient synthesis of pentafluoroethyl thioethers via catalytic Sandmeyer reaction with a stable fluoroalkylthiolation reagent†
Silicon ( IF 2.941 ) Pub Date: 2016-06-06 , DOI: 10.1039/C6QO00194G
Aromatic and heteroaromatic diazonium salts were smoothly converted into the corresponding pentafluoroethyl thioethers by reaction with Me4NSC2F5 in the presence of catalytic amounts of elemental copper. This Sandmeyer-type reaction proceeds at room temperature under mild conditions and is applicable to a wide range of functionalised molecules. It enables the late-stage introduction of pentafluoroethylthio groups, a promising but largely unexplored substituent, into bioactive molecules.
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Contents list
Silicon ( IF 2.941 ) Pub Date: , DOI: 10.1039/C5QO90047F
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Deaminative carbonylative thioesterification of activated alkylamines with thiophenols under transition-metal-free conditions†
Silicon ( IF 2.941 ) Pub Date: 2020-12-17 , DOI: 10.1039/D0QO01479F
In this communication, a transition-metal-free deaminative carbonylation of activated alkylamines with thiophenols has been developed. Thioesters with various substituents were produced in moderate to good yields through Katritzky salt intermediates.
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Engineering ligands on the Au center: discovering broadly applicable gold catalysis with high turnover numbers
Silicon ( IF 2.941 ) Pub Date: 2015-06-12 , DOI: 10.1039/C5QO00162E
The research groups of Hammond/Xu and Zhang report the discovery of new ligands for gold catalysis. With these ligands, gold catalyzed reactions have been reported for a broader range of substrates with very high TONs at a level that can match the needs of large-scale applications.
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Electrophilic N-trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorides†
Silicon ( IF 2.941 ) Pub Date: 2021-11-25 , DOI: 10.1039/D1QO01633D
Herein we report the deoxygenated fluorination of readily available carboxylic acids. A series of acyl fluorides have been synthesized using shelf-stable N-trifluoromethylthiophthalimide as a fluorinated reagent for the first time. Scale-up reactions and sequential cross-couplings were performed successfully to demonstrate the practicability of this fluorination protocol.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 CHEMISTRY, PHYSICAL 物理化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
21.60 16 Science Citation Index Expanded Not
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